REACTION_SMILES
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[CH2:5]([CH3:6])[O:7][c:8]1[cH:9][c:10]([CH:11]=[O:12])[cH:13][cH:14][c:15]1[O:16][CH2:17][CH3:18].[Cl:19][CH2:20][CH2:21][Cl:22].[OH:1][N+:2]([O-:3])=[O:4]>>[O-:1][N+:2](=[O:4])[c:13]1[c:10]([CH:11]=[O:12])[cH:9][c:8]([O:7][CH2:5][CH3:6])[c:15]([O:16][CH2:17][CH3:18])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(C=O)cc1OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCOc1cc(C=O)c([N+](=O)[O-])cc1OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |